![molecular formula C8H7BrO3 B1375624 2-(4-Bromo-2-hydroxyphenyl)acetic acid CAS No. 1261497-72-6](/img/structure/B1375624.png)
2-(4-Bromo-2-hydroxyphenyl)acetic acid
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Description
“2-(4-Bromo-2-hydroxyphenyl)acetic acid”, also known as bromosalicylic acid, is an organic compound that is widely used in various fields including scientific research. It has the molecular formula of C8H7BrO3 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation . Another method involves the reaction of bromine with 4-hydroxy-3,5-di-iodoacetophenone in boiling chloroform under light irradiation .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-hydroxyphenyl)acetic acid” consists of a benzene ring substituted with a bromo group at the 4th position and a hydroxy group at the 2nd position. The benzene ring is further attached to an acetic acid group .Scientific Research Applications
Chemical Synthesis
“2-(4-Bromo-2-hydroxyphenyl)acetic acid” is used in the synthesis of various chemical compounds . It’s a key intermediate in the production of a wide range of chemicals .
Pharmaceuticals
This compound can be used in the pharmaceutical industry. The electron-withdrawing inductive effect of the bromine atom could help drug molecules in forming hydrogen- and/or halogen-bonding interactions with the receptors. This stabilizes the interactions between drug molecules and the protein targets and enhances biological activity .
Material Science
In material science, “2-(4-Bromo-2-hydroxyphenyl)acetic acid” can be used in the development of new materials. It can be used in the synthesis of polymers .
Biochemical Research
In biochemical research, “2-(4-Bromo-2-hydroxyphenyl)acetic acid” can be used as a reagent. It can be used in the acylation of phenols and amines .
Halogenoacetic Acids Derivatives
“2-(4-Bromo-2-hydroxyphenyl)acetic acid” is a derivative of halogenoacetic acids. It’s used in the synthesis of compounds derived from halogenoacetic acids .
Clean Technology
This compound can be used in clean technology. It promotes homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates, short-term polymerization processes, and high yields .
properties
IUPAC Name |
2-(4-bromo-2-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJMGBHHZPLOHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-hydroxyphenyl)acetic acid | |
CAS RN |
1261497-72-6 |
Source
|
Record name | 2-(4-bromo-2-hydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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